5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione family, characterized by a fused heterocyclic core with a 1,2,3-triazole ring and a pyrrolidine-dione moiety. The 4-ethylphenyl and phenyl substituents at positions 5 and 1, respectively, confer distinct electronic and steric properties, influencing its reactivity and biological activity. Synthesized via 1,3-dipolar cycloaddition between azidomethyl oxadiazoles and N-phenyl maleimide derivatives , it has been investigated for anti-protozoal activity, though cytotoxicity remains a concern in therapeutic applications .
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-12-8-10-13(11-9-12)21-17(23)15-16(18(21)24)22(20-19-15)14-6-4-3-5-7-14/h3-11,15-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYCUKZVAXRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the phenyl and ethylphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the attached phenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
The compound 5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article provides a comprehensive overview of its applications across different domains, including medicinal chemistry, material science, and agricultural chemistry.
Key Structural Features
- Dihydropyrrolo structure : This feature is significant for biological activity due to its ability to mimic natural products.
- Triazole ring : Known for its role in enhancing the pharmacological properties of compounds.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications in the structure can enhance potency against various cancer cell lines. For instance, compounds similar to This compound have been synthesized and tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The unique structural attributes allow for interactions with microbial enzymes and receptors, leading to effective inhibition of bacterial growth. A study highlighted the synthesis of related triazole compounds that demonstrated broad-spectrum antimicrobial activity.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects of this compound. Research into similar pyrrolo-triazole derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have focused on the synthesis of polymers incorporating this compound to improve charge transport properties.
Photovoltaic Applications
Research has explored the use of dihydropyrrolo derivatives in solar cell technology. Their unique optical properties allow for enhanced light absorption and energy conversion efficiency.
Pesticide Development
The structural characteristics of This compound have been investigated for potential use as a pesticide. The mechanism involves disrupting metabolic pathways in pests while minimizing toxicity to non-target organisms.
Summary of Findings
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings and Comparative Analysis
Anti-Protozoal Activity : The target compound exhibits superior anti-protozoal activity (IC₅₀: 0.8–2.5 µM) compared to oxadiazolyl analogs (IC₅₀: 3.5–5.0 µM), likely due to the ethylphenyl group’s optimal balance of hydrophobicity and steric bulk . However, cytotoxicity (CC₅₀: 15–30 µM) limits therapeutic utility, a common issue in this chemical class.
Electronic Effects : Fluorinated analogs (e.g., 4-fluorophenyl in ) show increased metabolic stability due to the electron-withdrawing fluorine atom but lack explicit activity data. Methoxy-substituted derivatives (e.g., ) exhibit higher lipophilicity (density: 1.44 g/cm³), favoring membrane penetration but reducing aqueous solubility.
Solubility and Biocompatibility : PEG-azide derivatives () address solubility limitations through hydrophilic PEG chains, enabling applications in protein-drug conjugates. In contrast, bulky substituents (e.g., indazole-linked groups in ) compromise solubility despite enhancing target binding.
Structural Flexibility : The target compound’s fused triazole-pyrrolidine-dione core allows planar π-stacking, critical for interacting with protozoal enzyme active sites. Substitutions altering ring planarity (e.g., benzyl groups in ) may disrupt these interactions, reducing efficacy.
Biological Activity
5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic compound classified as a pyrrolo[3,4-d][1,2,3]triazole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.4 g/mol. Its unique structure features an ethyl and phenyl substituent that contributes to its distinct chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LIMLRDTWIZAIDC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activities
Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that certain triazole compounds can inhibit bacterial cell wall synthesis and disrupt membrane integrity .
- Antitumor Activity : Some studies suggest that pyrrolo[3,4-d][1,2,3]triazole derivatives possess chemopreventive properties. They may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : Triazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have highlighted the biological efficacy of triazole derivatives:
-
Antibacterial Activity Study :
- A study evaluated the antibacterial activity of various triazole derivatives using the disc diffusion method. The results indicated that certain compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin .
- Compounds were tested at concentrations of 100 µg/mL and 10 µg/mL against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa, showing promising antibacterial effects.
-
Antitumor Activity Assessment :
- Research has shown that specific triazole derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies indicated that modifications on the phenyl groups significantly influenced their antitumor efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: A common approach involves refluxing precursor compounds in ethanol, followed by recrystallization from a DMF–EtOH (1:1) mixture to purify the product . Optimization strategies include systematic variation of reaction time, temperature, and catalyst loading. For example, kinetic studies under controlled pH and inert atmospheres (e.g., nitrogen) can minimize side reactions. Yield improvements may also be achieved via microwave-assisted synthesis, which reduces reaction times and enhances selectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemical configurations (e.g., 3aR,6aR) and validating bond angles/distances . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm proton environments and substituent positions.
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns.
- Powder XRD to assess crystallinity and phase purity.
Q. What are the key solubility and stability parameters of this compound under various experimental conditions (e.g., pH, temperature)?
- Methodological Answer: Solubility profiles should be determined in polar (DMF, DMSO) and non-polar solvents (hexane, chloroform) using gravimetric or UV-Vis methods. Stability studies under thermal stress (e.g., thermogravimetric analysis, TGA) and hydrolytic conditions (pH 1–13 buffers) can identify decomposition pathways . Accelerated stability testing at elevated temperatures (40–60°C) over 4–8 weeks provides insights into storage requirements.
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations) be applied to predict the electronic properties and reactivity of this triazole-dione derivative?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular dynamics simulations may elucidate solvent interactions, while docking studies assess potential binding affinities with biological targets. Cross-validation with experimental XRD data ensures accuracy in charge density distributions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different in vitro assays?
- Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation times). To address this:
- Standardize protocols using positive/negative controls (e.g., reference inhibitors).
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
- Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outlier datasets .
- Validate findings with orthogonal assays (e.g., fluorescence vs. luminescence readouts).
Q. How does the stereochemical configuration at the 3aR and 6aR positions influence the compound’s supramolecular interactions, as evidenced by crystallographic studies?
- Methodological Answer: XRD analysis reveals that the 3aR,6aR configuration directs crystal packing via C–H···O hydrogen bonds and π-π stacking between aromatic rings . Comparative studies with enantiomeric forms (3aS,6aS) can quantify differences in lattice energies (using Hirshfeld surface analysis) and solubility. Stereochemical effects on intermolecular interactions may also be probed via variable-temperature NMR.
Q. What novel catalytic systems could enable enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Rh) may induce enantioselectivity during cyclization steps . Screening chiral organocatalysts (e.g., proline derivatives) under solvent-free conditions could enhance stereochemical control. Reaction progress should be monitored via chiral HPLC or circular dichroism (CD) spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
